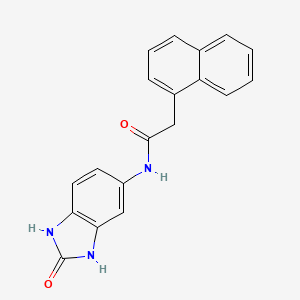![molecular formula C12H10F4N2O B5760699 2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol](/img/structure/B5760699.png)
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a tetrafluoroethyl group, attached to a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrafluoroethyl group: This step involves the reaction of the pyrazole intermediate with a tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethane, under controlled conditions.
Attachment to the phenol moiety: The final step involves coupling the substituted pyrazole with a phenol derivative, often using a coupling reagent like a phosphine or a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroquinone.
Substitution: Formation of nitro, sulfo, or halo derivatives.
科学研究应用
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. For example, its potential anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway.
相似化合物的比较
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether
- 1,1,2,2-Tetrafluoroethyl Methyl Ether
- 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-Trifluoroethyl Ether
Uniqueness
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is unique due to the presence of both a pyrazole ring and a phenol moiety, which confer distinct chemical and biological properties. The tetrafluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[2-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c1-18-8(7-4-2-3-5-9(7)19)6-10(17-18)12(15,16)11(13)14/h2-6,11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWBWUILUOXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(C(F)F)(F)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5760620.png)


![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)

![Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B5760669.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)



![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B5760713.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
